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Compound of Interest

Compound Name: Methylsulfate

Cat. No.: B1228091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects and

cytotoxicity of two prominent methylsulfate compounds: Dimethyl Sulfate (DMS) and Methyl

Methanesulfonate (MMS). Due to their potent alkylating properties, both DMS and MMS are of

significant interest in toxicological research and as reference compounds in the development of

genotoxic and cytotoxic drugs. This document details their mechanisms of action, quantitative

toxicity data, relevant experimental protocols, and the cellular signaling pathways they impact.

Introduction to Methylsulfates
Dimethyl sulfate and methyl methanesulfonate are monofunctional alkylating agents known for

their ability to introduce methyl groups onto nucleophilic sites of cellular macromolecules, most

notably DNA. This activity is the primary driver of their cytotoxic and genotoxic effects. While

both are used in chemical synthesis and research, their high toxicity necessitates careful

handling and a thorough understanding of their biological consequences.

Dimethyl Sulfate (DMS) is a volatile, colorless to pale yellow oily liquid. It is a potent

methylating agent used in the manufacture of many organic chemicals. Its high vapor pressure

and ability to be absorbed through the skin, mucous membranes, and gastrointestinal tract

make it a significant occupational hazard.

Methyl Methanesulfonate (MMS) is another powerful alkylating agent commonly used in

genetic and cancer research to induce DNA methylation and study DNA repair mechanisms.
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Unlike the gaseous nature of DMS at room temperature, MMS is a liquid, which can simplify its

handling in a laboratory setting, though it remains highly toxic and carcinogenic.

Quantitative Cytotoxicity Data
The cytotoxicity of DMS and MMS has been evaluated in numerous in vivo and in vitro

systems. The following tables summarize key quantitative data, providing a comparative look at

their potency.

Table 1: In Vivo Acute Toxicity Data (LD50 and LC50)
Compound Species

Route of
Administration

LD50/LC50 Reference

Dimethyl Sulfate Rat Oral 205 - 440 mg/kg [1]

Mouse Oral 140 mg/kg [1]

Rat Subcutaneous 100 mg/kg [1]

Rat Inhalation 45 ppm (4 hours) [2]

Methyl

Methanesulfonat

e

Rat Oral 225 mg/kg [3]

Mouse Oral 290 mg/kg [3]

Amphipod

(Quadrivisio lutzi)
Aquatic

23.6 mg/L (48

hours)

Table 2: In Vitro Cytotoxicity Data (IC50)
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Compound Cell Line Assay
Incubation
Time

IC50 Reference

Dimethyl

Sulfate
CHO CHO/HGPRT 1 hour

Cytotoxic

effects

observed

[4]

Methyl

Methanesulfo

nate

Chicken

Macrophages
Cell Viability 1 hour

Significant

cytotoxicity at

1 mM and 5

mM

[5]

H1299 (p53-

deficient)
Apoptosis Not Specified

Apoptosis

induced at

400 µM and

800 µM

[6]

Hep3B (p53-

deficient)
Apoptosis Not Specified

Apoptosis

induced at

400 µM and

800 µM

[6]

Note: IC50 values for DMS and MMS are highly dependent on the cell line, exposure duration,

and the specific endpoint being measured. The data presented represents a selection from

available literature.

Mechanism of Action: DNA Alkylation
The primary mechanism underlying the cytotoxicity of both DMS and MMS is their ability to act

as alkylating agents, transferring a methyl group to cellular macromolecules. DNA is a principal

target, and methylation of DNA bases can lead to a cascade of downstream effects, including

mutagenesis, cytotoxicity, and carcinogenicity.

Both DMS and MMS methylate DNA, but they exhibit different preferences for the atoms they

target. DMS primarily methylates nitrogen atoms in DNA bases, with the N7 position of guanine

and the N3 position of adenine being the most frequent sites of methylation[7]. MMS also

predominantly methylates these nitrogen atoms[7]. These methylation events can destabilize

the glycosidic bond, leading to the formation of apurinic/apyrimidinic (AP) sites. If left
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unrepaired, these lesions can block DNA replication and transcription, leading to cell cycle

arrest and apoptosis.

Signaling Pathways Activated by Methylsulfate-
Induced DNA Damage
The cellular response to DNA damage induced by DMS and MMS involves a complex network

of signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating

programmed cell death. A key pathway activated is the DNA Damage Response (DDR), which

is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and

Rad3-related).

Upon detection of DNA lesions, ATM and ATR are activated and, in turn, phosphorylate a host

of downstream targets to coordinate the cellular response. This includes the activation of

checkpoint kinases Chk1 and Chk2, which mediate cell cycle arrest, allowing time for DNA

repair. A crucial downstream effector is the tumor suppressor protein p53, which can be

stabilized and activated by ATM/ATR signaling. Activated p53 can then induce the expression

of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
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Assay

Data Analysis

1. Cell Culture
(e.g., CHO, HeLa)

2. Seed Cells
(96-well plate)

3. Prepare Methylsulfate Dilutions
(in fume hood)
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5. Perform Cytotoxicity Assay
(e.g., MTT, Neutral Red)

6. Measure Absorbance

7. Calculate % Viability

8. Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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